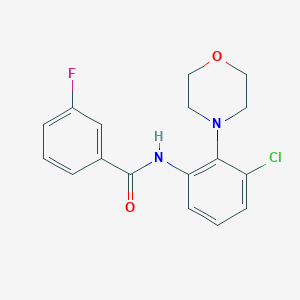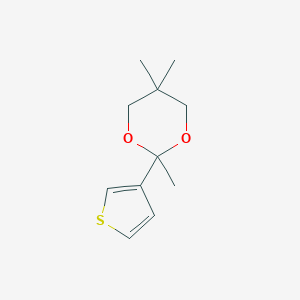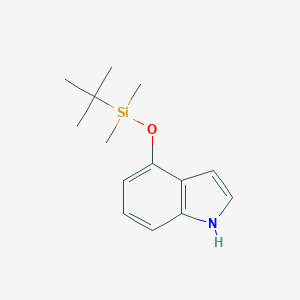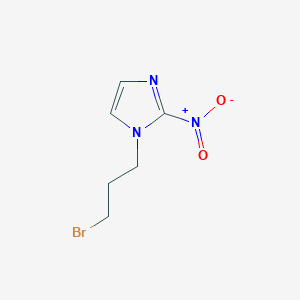
5,7-ジクロロ-1H-インドール-2-カルボン酸エチル
説明
Ethyl 5,7-dichloro-1H-indole-2-carboxylate (EDCI) is an organic compound that has been used in a variety of scientific applications, ranging from drug development to biochemical research. EDCI has been found to be a useful tool in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
科学的研究の応用
抗ウイルス活性
インドール誘導体は、顕著な抗ウイルス活性を示すことが報告されています。 例えば、特定のインドール-2-カルボン酸エステル誘導体は、インフルエンザAウイルスや他のウイルスに対して阻害活性を示します . 5,7-ジクロロ-1H-インドール-2-カルボン酸エチルの構造骨格は、ウイルスタンパク質への親和性を高めるように改変することができ、潜在的に新しい抗ウイルス剤の開発につながる可能性があります。
抗炎症特性
インドール核は、抗炎症能力を持つことが知られています。 インドール誘導体は、特定の受容体に作用することにより、炎症を軽減するのに役立ち、関節炎やその他の炎症性疾患の治療に有益です .
抗がん用途
インドール化合物には、5,7-ジクロロ-1H-インドール-2-カルボン酸エチルの誘導体を含め、がん治療に有望なものがいくつかあります。 これらは、がん細胞の増殖を阻害し、アポトーシスを誘導する可能性があり、抗がん剤の候補となっています .
抗菌効果
インドール誘導体の抗菌活性は、十分に文書化されています。 これらは、細菌や真菌を含む幅広い微生物に対して作用することができ、新しい抗生物質や抗真菌剤の開発において価値があります .
抗結核活性
結核は、依然として世界的な健康上の課題であり、インドール誘導体は、潜在的な抗結核剤として特定されています。 5,7-ジクロロ-1H-インドール-2-カルボン酸エチルは、結核菌に対する活性を高めた化合物を合成するための足場として役立つ可能性があります .
抗糖尿病の可能性
インドール誘導体は、抗糖尿病効果について研究されています。 これらは、インスリン分泌またはインスリン感受性に影響を与え、糖尿病の治療と管理のための新しい道を提供する可能性があります .
作用機序
Target of Action
Ethyl 5,7-dichloro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active compounds . They play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to changes in cellular function and overall health.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
Ethyl 5,7-dichloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including ethyl 5,7-dichloro-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases . These interactions can modulate immune responses and inflammatory processes, making this compound a potential candidate for therapeutic applications.
Cellular Effects
Ethyl 5,7-dichloro-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, ethyl 5,7-dichloro-1H-indole-2-carboxylate may affect the expression of genes involved in immune responses and inflammation, further highlighting its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of ethyl 5,7-dichloro-1H-indole-2-carboxylate involves its interactions with various biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, ethyl 5,7-dichloro-1H-indole-2-carboxylate has been shown to inhibit IDO, an enzyme involved in tryptophan metabolism . This inhibition can result in the modulation of immune responses and the suppression of tumor growth. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 5,7-dichloro-1H-indole-2-carboxylate can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Long-term exposure to ethyl 5,7-dichloro-1H-indole-2-carboxylate in in vitro and in vivo studies has demonstrated its potential to modulate immune responses and inflammatory processes over extended periods.
Dosage Effects in Animal Models
The effects of ethyl 5,7-dichloro-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and immunosuppression. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethyl 5,7-dichloro-1H-indole-2-carboxylate is involved in various metabolic pathways, including those related to tryptophan metabolism. The compound interacts with enzymes such as IDO, which catalyzes the conversion of tryptophan to kynurenine . This interaction can influence metabolic flux and metabolite levels, potentially affecting immune responses and inflammatory processes. Additionally, the compound may interact with other enzymes and cofactors involved in metabolic pathways, further modulating its biological activity.
Transport and Distribution
The transport and distribution of ethyl 5,7-dichloro-1H-indole-2-carboxylate within cells and tissues are critical factors that influence its biological activity. The compound may interact with specific transporters and binding proteins, affecting its localization and accumulation within cells . For instance, indole derivatives have been shown to interact with transporters involved in amino acid transport, which may influence their distribution within tissues. Understanding the transport and distribution mechanisms of ethyl 5,7-dichloro-1H-indole-2-carboxylate is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of ethyl 5,7-dichloro-1H-indole-2-carboxylate can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, indole derivatives have been observed to localize within the nucleus, where they can interact with transcription factors and other regulatory proteins, influencing gene expression. Understanding the subcellular localization of ethyl 5,7-dichloro-1H-indole-2-carboxylate is crucial for elucidating its molecular mechanisms and optimizing its therapeutic potential.
特性
IUPAC Name |
ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYGKZGQACYLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405861 | |
| Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4792-70-5 | |
| Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)

![7-Azaspiro[4.5]decane](/img/structure/B180816.png)


![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)
![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)


![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)



![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)